Fenilpirazóis

Phenylpyrazoles are a class of heterocyclic compounds that exhibit a benzene ring fused to a pyrazole ring, forming a five-membered nitrogen-containing heteroaromatic system. These molecules feature significant structural diversity and are found in various natural products and synthetic intermediates due to their unique chemical properties.

Phenylpyrazoles have been extensively studied for their pharmacological applications, particularly as potential anti-inflammatory, antiviral, and anticancer agents. The presence of a pyrazole ring confers these compounds with distinct functional groups that can participate in various types of chemical reactions, making them versatile building blocks in medicinal chemistry.

Structurally, phenylpyrazoles are characterized by their ability to form hydrogen bonds due to the presence of nitrogen atoms, which enhances their binding affinity and selectivity for specific biological targets. Additionally, the phenyl group provides opportunities for derivatization, allowing for the introduction of various substituents that can modulate the physicochemical properties and pharmacological activity of these compounds.

In summary, phenylpyrazoles represent a valuable class of heterocyclic molecules with diverse applications in pharmaceutical research, synthetic chemistry, and materials science.

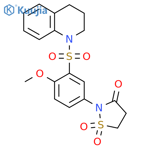

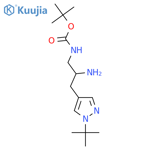

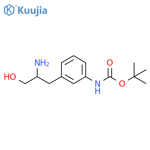

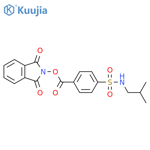

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

|

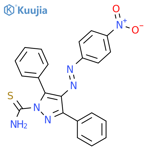

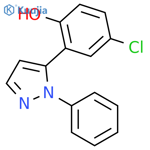

1H-Pyrazole-1-carbothioamide,4-[2-(4-nitrophenyl)diazenyl]-3,5-diphenyl- | 35872-40-3 | C22H16N6O2S |

|

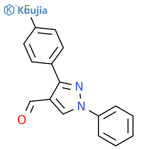

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 36640-40-1 | C16H11FN2O |

|

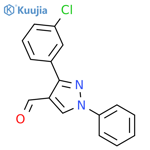

3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 36640-43-4 | C16H11ClN2O |

|

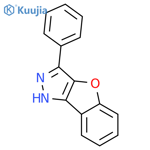

GTP 14564 | 34823-86-4 | C15H10N2O |

|

5-(5-Chloro-2-hydroxyphenyl)-1-phenylpyrazole | 36124-03-5 | C15H11ClN2O |

|

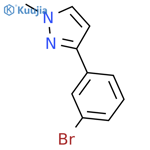

3-(3-Bromophenyl)-1-methyl-1H-pyrazole | 425379-68-6 | C10H9BrN2 |

|

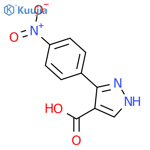

1H-Pyrazole-4-carboxylicacid, 3-(4-nitrophenyl)- | 35581-31-8 | C10H7N3O4 |

|

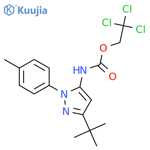

2,2,2-Trichloroethyl 3-Tert-Butyl-1-P-Tolyl-1H-Pyrazol-5-Ylcarbamate | 317806-87-4 | C17H20Cl3N3O2 |

|

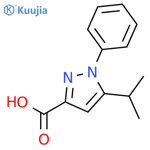

5-Isopropyl-1-phenyl-1H-pyrazole-3-carboxylic Acid | 3191-87-5 | C13H14N2O2 |

|

1-(3-Fluorophenyl)pyrazole | 37649-86-8 | C9H7FN2 |

Literatura Relacionada

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

-

Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408

Fornecedores recomendados

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados